6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid

Description

Structural Features and Nomenclature

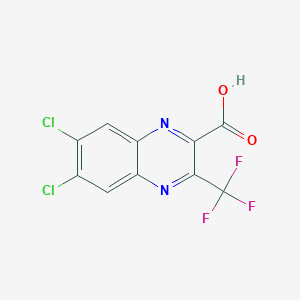

The structural complexity of this compound requires careful analysis of its nomenclature and molecular geometry to understand its chemical behavior and biological activity. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions and nature of all substituents on the quinoxaline core structure. The quinoxaline ring system itself consists of a benzene ring fused to a pyrazine ring, creating a bicyclic aromatic framework that serves as the foundation for all structural modifications.

The molecular formula C₁₀H₃Cl₂F₃N₂O₂ reveals the precise atomic composition, with the relatively low hydrogen count reflecting the high degree of substitution on the aromatic system. The Chemical Abstracts Service registry number 951884-93-8 provides a unique identifier for this specific compound, distinguishing it from closely related quinoxaline derivatives that may differ only in substitution pattern or stereochemistry. The International Union of Pure and Applied Chemistry name precisely describes the substitution pattern: this compound, where each number indicates the position of attachment on the quinoxaline ring system.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₃Cl₂F₃N₂O₂ | Defines atomic composition |

| Molecular Weight | 311.04 g/mol | Determines pharmacokinetic properties |

| Chemical Abstracts Service Number | 951884-93-8 | Unique chemical identifier |

| PubChem Compound Identifier | 26986212 | Database reference |

| Melting Point | Not available | Physical property data |

The trifluoromethyl group at position 3 represents one of the most significant structural features, contributing three fluorine atoms that dramatically alter the electronic properties of the molecule. This group is known for its strong electron-withdrawing nature, which affects the reactivity of adjacent carbons and the overall electronic distribution within the quinoxaline system. The positioning of this group at the 3-position is particularly strategic, as it allows for optimal interaction with biological targets while maintaining chemical stability.

The two chlorine substituents at positions 6 and 7 of the quinoxaline ring create a unique electronic environment that enhances the compound's biological activity. These chlorine atoms are positioned on the benzene portion of the quinoxaline system, where they can participate in various intermolecular interactions including halogen bonding and hydrophobic interactions. The dichloro substitution pattern has been optimized through extensive structure-activity relationship studies to provide maximum biological activity while maintaining acceptable physicochemical properties.

The carboxylic acid functionality at position 2 serves multiple important roles in the compound's overall activity profile. This functional group provides a site for hydrogen bonding interactions with biological targets, enhances water solubility compared to ester analogs, and offers opportunities for further chemical modification through standard carboxylic acid chemistry. The positioning of the carboxylic acid group adjacent to the trifluoromethyl substituent creates an interesting electronic environment where the electron-withdrawing effects of both groups may influence each other's behavior.

Historical Development of Quinoxaline Carboxylic Acid Derivatives

The historical development of quinoxaline carboxylic acid derivatives represents a fascinating journey through medicinal chemistry, beginning with natural product discoveries and evolving into sophisticated synthetic programs targeting specific biological pathways. The earliest recognition of quinoxaline's potential came through the isolation and characterization of quinoxaline-containing antibiotics, particularly echinomycin and triostin, which demonstrated potent activity against gram-positive bacteria. These natural products established quinoxaline-2-carboxylic acid as a pharmacologically significant structural motif and provided the foundation for subsequent synthetic efforts.

Echinomycin, one of the most thoroughly studied quinoxaline antibiotics, contains quinoxaline-2-carboxylic acid as a central structural element that plays a crucial role in its mechanism of action. X-ray crystallographic studies of echinomycin and related compounds revealed the importance of the quinoxaline chromophore in DNA intercalation, establishing structure-activity relationships that guided the design of synthetic analogs. The crystal structures demonstrated how the quinoxaline rings participate in π-π stacking interactions with DNA base pairs, while the carboxylic acid functionality contributes to the overall binding affinity through hydrogen bonding interactions.

The systematic investigation of quinoxaline carboxylic acid derivatives gained momentum in the 1980s and 1990s, when researchers began to explore synthetic modifications of the natural product structures. Early studies focused on simple halogenated derivatives, such as 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, which demonstrated significant activity as antagonists of excitatory amino acid receptors. This compound showed potent inhibition of both N-methyl-D-aspartate and kainic acid receptors, with pA₂ values of 5.8 and 5.4 respectively, establishing the potential for quinoxaline derivatives in neurological applications.

The evolution toward more sophisticated quinoxaline derivatives accelerated in the 2000s with the development of compounds targeting specific protein kinases. Researchers began incorporating fluorinated substituents, recognizing that trifluoromethyl groups could enhance metabolic stability and improve pharmacokinetic properties. The synthesis of quinoxaline-2-carboxylic acid derivatives targeting human protein kinase CK2 demonstrated the potential for achieving submicromolar inhibition, with the most potent compound showing an IC₅₀ value of 49 nanomolar.

More recent developments have focused on Pim kinase inhibitors, where quinoxaline-2-carboxylic acid derivatives have shown promising activity against human proviral integration site for Moloney murine leukemia virus-1 kinase. These studies have provided detailed structure-activity relationships that have guided the design of compounds like this compound. The incorporation of both dichloro and trifluoromethyl substituents represents the culmination of decades of research into optimal substitution patterns for quinoxaline-based therapeutics.

The contemporary approach to quinoxaline carboxylic acid derivative development emphasizes rational drug design based on detailed understanding of target protein structures. Computational modeling and binding studies have revealed how specific substituents interact with amino acid residues in the ATP-binding sites of target kinases. This mechanistic understanding has enabled the design of highly selective inhibitors that can distinguish between closely related kinase family members, representing a significant advancement over the broad-spectrum activity of early quinoxaline antibiotics.

Significance of Trifluoromethyl and Dichloro Substituents in Heterocyclic Chemistry

The incorporation of trifluoromethyl and dichloro substituents into heterocyclic frameworks represents one of the most significant developments in modern medicinal chemistry, fundamentally altering the physicochemical and biological properties of the resulting compounds. The trifluoromethyl group has emerged as a privileged structural motif in drug design due to its unique combination of electronic and steric properties that enhance lipophilicity, metabolic stability, and binding affinity. The strategic positioning of these substituents on the quinoxaline core of this compound exemplifies the sophisticated approaches employed in contemporary heterocyclic chemistry.

The trifluoromethyl group exhibits distinctive electronic properties that arise from the high electronegativity of fluorine atoms and the strength of carbon-fluorine bonds. When incorporated into heterocyclic systems, the trifluoromethyl substituent acts as a strong electron-withdrawing group, significantly altering the electronic distribution within the aromatic system. This electronic perturbation affects the acidity of neighboring functional groups, the basicity of nitrogen atoms within the heterocycle, and the overall reactivity of the molecule toward various chemical and biological processes. Research has demonstrated that the presence of trifluoromethyl groups can increase the lipophilicity of compounds by several orders of magnitude compared to their non-fluorinated analogs.

The development of efficient methods for introducing trifluoromethyl groups into heterocyclic systems has been a major focus of synthetic chemistry research. The discovery of practical trifluoromethylation protocols using stable reagents like sodium trifluoromethanesulfinate has enabled the widespread incorporation of this functional group into medicinally relevant heterocycles. These methods have proven particularly valuable for quinoxaline derivatives, where the electron-deficient nature of the pyrazine ring facilitates radical trifluoromethylation reactions under mild conditions.

| Substituent Type | Electronic Effect | Lipophilicity Impact | Metabolic Stability |

|---|---|---|---|

| Trifluoromethyl | Strong electron-withdrawing | High increase | Enhanced |

| Dichloro | Moderate electron-withdrawing | Moderate increase | Enhanced |

| Combined CF₃/Cl₂ | Synergistic effect | Maximum enhancement | Superior stability |

The chlorine substituents at positions 6 and 7 of the quinoxaline ring contribute additional electronic and steric effects that complement the trifluoromethyl group. Chlorine atoms participate in both inductive and mesomeric effects, withdrawing electrons through the σ-bond framework while simultaneously donating electron density through π-orbital interactions. This dual nature allows chlorine substituents to fine-tune the electronic properties of the heterocyclic system, optimizing both chemical reactivity and biological activity. The positioning of chlorine atoms on the benzene portion of the quinoxaline system is particularly effective, as this region is often involved in hydrophobic interactions with biological targets.

The combined presence of trifluoromethyl and dichloro substituents creates a synergistic effect that enhances multiple aspects of the compound's pharmaceutical profile. The electron-withdrawing nature of both substituent types increases the acidity of the carboxylic acid group, potentially enhancing its ability to form hydrogen bonds with biological targets. Additionally, the hydrophobic nature of both chlorine and fluorine atoms contributes to improved membrane permeability and enhanced binding to lipophilic regions of protein targets.

Contemporary research has revealed that the specific substitution pattern in this compound represents an optimal balance between potency, selectivity, and pharmaceutical properties. The dichloro substitution pattern has been shown to enhance binding affinity to Pim kinases through specific halogen bonding interactions with amino acid residues in the ATP-binding site. Meanwhile, the trifluoromethyl group contributes to metabolic stability by creating a steric shield around susceptible positions and by strengthening the overall molecular framework through strong carbon-fluorine bonds.

The significance of these substituents extends beyond individual compounds to influence broader trends in heterocyclic chemistry and drug design. The success of fluorinated and chlorinated quinoxaline derivatives has inspired the development of new synthetic methodologies for introducing these functional groups into other heterocyclic systems. Current research focuses on developing more efficient and selective methods for heterocyclic functionalization, with particular emphasis on late-stage functionalization approaches that allow for rapid generation of compound libraries with diverse substitution patterns.

Properties

IUPAC Name |

6,7-dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2F3N2O2/c11-3-1-5-6(2-4(3)12)17-8(10(13,14)15)7(16-5)9(18)19/h1-2H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBAQAAQTHCFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650511 | |

| Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-93-8 | |

| Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid

General Synthetic Strategy

The synthesis generally follows a multi-step pathway involving:

- Condensation of substituted o-phenylenediamines with β-dicarbonyl compounds or oxomalonates to form quinoxaline derivatives.

- Introduction of trifluoromethyl groups via trifluoromethylated β-dicarbonyl precursors.

- Chlorination steps to install chlorine atoms at the 6 and 7 positions.

- Hydrolysis of ester intermediates to yield the target carboxylic acid.

Detailed Synthetic Routes

Starting Materials and Initial Condensation

- The synthesis often begins with commercially available 4,5-dichloro-o-phenylenediamine or its derivatives.

- Condensation with diethyl 2-oxomalonate or trifluoromethylated β-dicarbonyl compounds in the presence of acid catalysts (e.g., citric acid) in ethanol at room temperature yields ethyl quinoxaline-2-carboxylate intermediates substituted at positions 6 and 7 with chlorine atoms and at position 3 with trifluoromethyl groups.

Chlorination and Substitution Reactions

- Chlorination at position 3 of the quinoxaline ring is achieved using phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF) as a catalyst under reflux conditions, generating reactive chlorinated intermediates that are typically unstable and used immediately in subsequent steps.

- Nucleophilic aromatic substitution reactions allow for selective substitution of chlorine atoms at positions 6 or 7 with amines or other nucleophiles, facilitated by the electron-withdrawing nature of the carboxyl and trifluoromethyl groups, which activate the ring towards substitution.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl substituent at position 3 is introduced by cyclization reactions involving benzofuroxan derivatives and trifluoromethylated β-dicarbonyl compounds such as ethyl 4,4,4-trifluoroacetoacetate in the presence of bases like triethylamine in chloroform.

- This step leads to quinoxaline 1,4-dioxide intermediates bearing trifluoromethyl groups, which can be further transformed by nucleophilic substitution.

Hydrolysis to Carboxylic Acid

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| 1 | Condensation | 4,5-dichloro-o-phenylenediamine + diethyl 2-oxomalonate, citric acid, EtOH, RT | Ethyl 6,7-dichloroquinoxaline-2-carboxylate |

| 2 | Chlorination | POCl3, DMF, reflux | 3-chloroquinoxaline intermediate |

| 3 | Cyclization with trifluoromethyl β-dicarbonyl | Benzofuroxan + ethyl 4,4,4-trifluoroacetoacetate, triethylamine, CHCl3 | 3-(trifluoromethyl)quinoxaline 1,4-dioxide |

| 4 | Nucleophilic substitution | Amines, DMF, 50 °C | Amino-substituted quinoxaline derivatives |

| 5 | Hydrolysis | K2CO3, 80% aqueous MeOH, reflux; then HCl acidification | This compound |

Research Findings and Characterization

- The regioselectivity of nucleophilic substitution at positions 6 and 7 is influenced by the electron-withdrawing groups, which stabilize intermediates such as Meisenheimer complexes, enhancing substitution at these sites.

- Structural confirmation of intermediates and final products is achieved by advanced spectroscopic techniques including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (1D and 2D including HMBC and NOESY), and high-performance liquid chromatography (HPLC).

- X-ray crystallography has been used to confirm the 3D structures of quinoxaline-2-carboxylic acid derivatives, validating the substitution patterns and molecular conformations in the solid state.

- Characteristic NMR signals for trifluoromethyl groups appear as quadruplets in the 13C NMR spectra due to coupling with fluorine atoms, providing a diagnostic feature for confirming trifluoromethyl substitution.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting materials | 4,5-Dichloro-o-phenylenediamine, diethyl 2-oxomalonate, trifluoromethylated β-dicarbonyls |

| Key reagents | Citric acid, POCl3, DMF, triethylamine, K2CO3, HCl |

| Solvents | Ethanol, chloroform, DMF, aqueous methanol |

| Reaction conditions | Room temperature condensation, reflux chlorination, 50 °C substitution, reflux hydrolysis |

| Characterization techniques | HRMS, 1D and 2D NMR (HMBC, NOESY), HPLC, X-ray crystallography |

| Yields and selectivity | Moderate to good yields; regioselective substitution at 6- or 7-positions influenced by substituents |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at positions 6 and 7 due to the electron-withdrawing effects of the trifluoromethyl group and the carbonyl group at position 2 .

Regioselectivity

-

Position 6 : Stronger electron withdrawal at C6 stabilizes the transition state, favoring substitution here.

-

Position 7 : Less favored due to reduced electron deficiency compared to C6.

Reaction Conditions

-

Amines : Piperazine or cyclic amines in DMF at 50°C yield 6- or 7-aminosubstituted derivatives .

-

Byproducts : Excess amine can lead to dual substitution (e.g., 7-amino derivatives) .

| Substituent | Position | Yield | Key Observations |

|---|---|---|---|

| Piperazine | 6 | 79% | Selective substitution at C6 |

| Piperazine | 7 | 21% | Minor product due to regioselectivity |

Hydrolysis and Functional Group Reactions

The carboxylic acid group at position 2 is reactive under basic conditions:

-

Ester Hydrolysis : Conversion of ethyl esters to the carboxylic acid using potassium carbonate in methanol .

-

Amide Formation : Reaction with amines to form amides (e.g., piperazine derivatives) .

Structural Characterization

-

NMR Analysis : 2D NMR (HMBC, NOESY) confirms substituent positions. For example, the piperazine group at position 6 shows NOESY correlations with adjacent protons .

-

Mass Spectrometry : HRMS ESI confirms molecular weight (311.04 g/mol) .

Reactivity Trends

-

Electron-Withdrawing Groups : The trifluoromethyl group enhances reactivity at positions 6 and 7 by increasing electron deficiency .

-

Stability : The quinoxaline 1,4-dioxide moiety stabilizes intermediates during substitution reactions .

Biological and Chemical Significance

While the query focuses on chemical reactions, the compound’s derivatives exhibit notable biological activity:

Scientific Research Applications

Introduction to 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid

This compound (CAS No. 951884-93-8) is a synthetic compound with a complex molecular structure characterized by its dichloro and trifluoromethyl substituents. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications.

Pharmaceutical Research

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets, particularly in the development of drugs aimed at treating various diseases.

Case Study: Antimicrobial Activity

Research has shown that derivatives of quinoxaline compounds exhibit antimicrobial properties. Studies involving this specific compound have indicated potential effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Agricultural Chemistry

The compound's chemical structure allows it to serve as a precursor in the synthesis of agrochemicals, particularly herbicides and fungicides. The incorporation of halogens into organic compounds often enhances their biological activity.

Application Example: Herbicide Development

Research has demonstrated that related quinoxaline derivatives can inhibit specific plant growth processes, suggesting that this compound could be utilized in creating selective herbicides that target unwanted vegetation while preserving crops.

Material Science

In material science, the compound's unique properties are being explored for use in creating advanced materials, such as polymers and coatings that require specific thermal or chemical resistance.

Research Insight: Polymer Synthesis

Studies have indicated that incorporating quinoxaline derivatives into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications.

Biochemical Research

The compound is also being evaluated for its role in biochemical assays and as a tool in proteomics research. Its ability to interact with various biological molecules positions it as a useful reagent in studying protein interactions and functions.

Example: Protein Interaction Studies

In proteomics, compounds like this compound can be utilized to probe protein-ligand interactions, aiding in the identification of potential drug targets.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The electron-withdrawing groups on the quinoxaline ring enhance its reactivity, allowing it to interact with various biomolecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Research Findings on Substituent Effects

a. Electron-Withdrawing vs. Electron-Donating Groups

- Chlorine (Cl) at positions 6 and 7 increases electrophilicity compared to methyl groups (e.g., 1243580-61-1), making the target compound more reactive in nucleophilic substitution reactions .

- Trifluoromethyl (CF₃) groups universally enhance metabolic stability across analogs due to strong C-F bonds .

b. Functional Group Impact

- Carboxylic Acid (COOH) : Enhances solubility (e.g., target compound) vs. esters (e.g., 1243580-61-1) or ketones (e.g., 477857-25-3). Enables salt formation for pharmaceutical formulations .

Biological Activity

6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid (CAS No. 951884-93-8) is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a quinoxaline backbone with dichloro and trifluoromethyl substituents, enhances its reactivity and biological efficacy. This article reviews the compound's biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

- Molecular Formula : C10H3Cl2F3N2O2

- Molecular Weight : 311.04 g/mol

- IUPAC Name : 6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinecarboxylic acid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains effectively. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Enterococcus faecalis | 0.4 |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents, particularly against drug-resistant strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it may inhibit specific inflammatory pathways by interacting with enzymes and receptors involved in inflammation. For example, it demonstrated a binding affinity to cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 (Colon Cancer) | 1.9 |

| MCF-7 (Breast Cancer) | 2.3 |

These IC50 values suggest that the compound is more potent than some established chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Reviews, researchers evaluated the antimicrobial activity of several quinoxaline derivatives, including our compound of interest. The study concluded that the presence of halogen atoms significantly enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of quinoxaline derivatives highlighted that compounds with similar structures to this compound exhibited significant antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions. This study emphasizes the need for further exploration of this compound as a potential anticancer agent .

Q & A

Q. What are the key considerations for designing a high-yield synthesis protocol for 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid?

- Methodological Answer : A robust synthesis requires sequential halogenation and trifluoromethylation. Begin with a quinoxaline-2-carboxylic acid precursor, and introduce chlorine at positions 6 and 7 using chlorinating agents like cupric chloride under acidic conditions (e.g., HCl), as demonstrated in analogous quinolinecarboxylic acid syntheses . Next, install the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example, use (trifluoromethyl)copper complexes or palladium-catalyzed methods, as seen in trifluoromethylaryl quinoxaline syntheses . Purification via recrystallization (e.g., toluene/ether systems) ensures regiochemical purity .

Q. How should researchers characterize the crystalline structure of this compound to confirm regiochemical purity?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Grow crystals by slow evaporation of a toluene or dichloromethane solution . Analyze intermolecular interactions (e.g., hydrogen bonding between carboxyl groups) to confirm spatial arrangement . For validation, compare experimental bond lengths/angles (e.g., C-Cl: ~1.73 Å, C-CF₃: ~1.54 Å) with density functional theory (DFT) calculations .

Q. What stability challenges arise during storage of halogenated quinoxaline-carboxylic acids, and how can they be mitigated?

- Methodological Answer : Hydrolysis of chlorine substituents and decarboxylation are common. Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C . Monitor degradation via HPLC-MS, tracking peaks at m/z corresponding to hydrolyzed products (e.g., loss of Cl: Δm = −35 Da). Pre-purify solvents (e.g., anhydrous DMF) to avoid moisture-induced side reactions .

Advanced Research Questions

Q. What analytical strategies resolve contradictions between computational predictions and experimental spectroscopic data for substituent effects?

- Methodological Answer : Combine NMR chemical shift calculations (e.g., GIAO-DFT at B3LYP/6-311++G(d,p)) with experimental ¹³C/¹⁹F NMR. For instance, the trifluoromethyl group’s electron-withdrawing effect reduces electron density at C-3, shifting its ¹³C NMR signal upfield by ~5 ppm compared to non-fluorinated analogs . Validate using 2D NMR (HSQC, HMBC) to assign coupling patterns . If discrepancies persist, re-evaluate solvent effects or crystallographic packing forces .

Q. How can factorial design optimize reaction parameters in multi-step syntheses involving halogenated quinoxaline intermediates?

- Methodological Answer : Apply a 2³ factorial design to assess variables: temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr). For chlorination steps, prioritize temperature (p < 0.05) and catalyst loading, as shown in analogous quinoline syntheses . Use response surface methodology (RSM) to model yield trends and identify optimal conditions (e.g., 80°C, 10 mol% CuCl₂, 18 hr) . Validate with three replicate runs (RSD < 5%).

Q. What mechanistic insights explain the regioselectivity of trifluoromethylation in polyhalogenated quinoxaline systems?

- Methodological Answer : The trifluoromethyl group preferentially substitutes at electron-deficient positions. In 6,7-dichloro precursors, the C-3 position is activated by adjacent electron-withdrawing groups (Cl, COOH), as shown by Fukui function analysis (f⁻ values: C-3 > C-8) . Confirm using kinetic studies: monitor reaction progress via in situ IR spectroscopy, noting faster CF₃ incorporation at C-3 (disappearance of C-3-H stretch at ~3050 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.